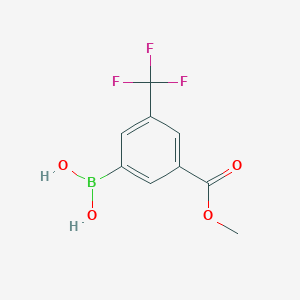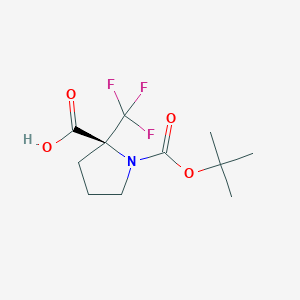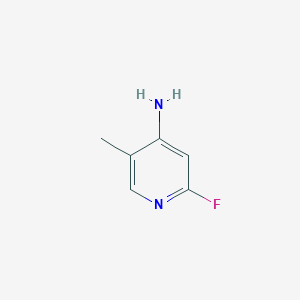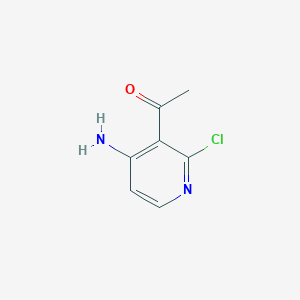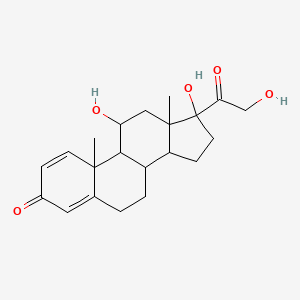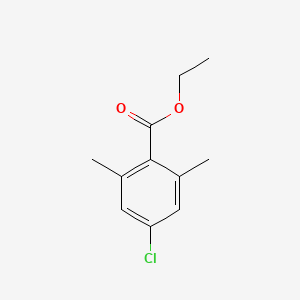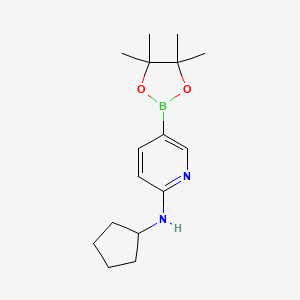
6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester (6CPP-BAPE) is a novel boronic acid pinacol ester (BAPE) compound that has been developed for use in a variety of different scientific research applications. BAPE compounds are a new class of compounds that have been designed to mimic the structure of natural substrates and are used to study the biochemical and physiological effects of these compounds. 6CPP-BAPE has been found to be a very effective and versatile compound for a variety of research applications.
科学的研究の応用
6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been developed for use in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as a model substrate for enzyme inhibition studies, and as a tool for studying the effects of small molecule drugs on enzyme activity. It has also been used in the study of protein-protein interactions, as well as in the study of the structure, function, and regulation of proteins.
作用機序
6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester acts as an inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This bond is formed through an electrostatic interaction between the boronic acid group in the 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester molecule and the active site of the enzyme. This prevents the enzyme from binding to its substrate and thus inhibits its activity.
Biochemical and Physiological Effects
6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been found to have a number of biochemical and physiological effects. It has been found to be an effective inhibitor of enzymes, such as proteases, phosphatases, and kinases. It has also been found to be an effective inhibitor of protein-protein interactions, and has been shown to modulate the expression of a number of genes. In addition, 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been found to have an anti-inflammatory effect, as well as a protective effect against oxidative stress.
実験室実験の利点と制限
The main advantage of using 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester in laboratory experiments is its high selectivity and specificity. It is able to selectively inhibit the activity of enzymes and proteins, and can be used to study the biochemical and physiological effects of these compounds. However, one limitation of using 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester in laboratory experiments is that it is not very stable and can degrade over time.
将来の方向性
There are a number of potential future directions for the use of 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester in scientific research. These include further investigation of its potential use in drug discovery, as well as its potential use in the study of gene expression and regulation. Additionally, further research into the structure and function of 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester may lead to the development of new compounds with improved properties. Finally, 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester could be used as a tool for studying the biochemical and physiological effects of small molecule drugs in vivo.
合成法
6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester can be synthesized from commercially available 6-(cyclopentylamino)pyridine-3-boronic acid (6CPP) and pinacol ester. The synthesis method involves a two-step process, the first step being the reaction of 6CPP with the pinacol ester to form the 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester compound. This reaction is performed in a solvent mixture of DMF and DMSO at a temperature of 70°C for 1 hour. The second step involves the purification of the product by column chromatography.
特性
IUPAC Name |
N-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)12-9-10-14(18-11-12)19-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMYRZBHLFQWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)
